ethyl [(4-methyl-2-oxo-2H-chromen-6-yl)amino](oxo)acetate
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Overview
Description
ETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-6-YL)AMINO]-2-OXOACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is a common feature in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-6-YL)AMINO]-2-OXOACETATE typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-6-YL)AMINO]-2-OXOACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit enhanced biological activities.
Scientific Research Applications
ETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-6-YL)AMINO]-2-OXOACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the development of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-6-YL)AMINO]-2-OXOACETATE involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its biological effects. For example, it may inhibit DNA gyrase, which is crucial for bacterial replication .
Comparison with Similar Compounds
Similar Compounds
- ETHYL [(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE
- 7-ETHOXY-4-METHYLCOUMARIN
- 4-METHYLUMBELLIFERONE
Uniqueness
ETHYL 2-[(4-METHYL-2-OXO-2H-CHROMEN-6-YL)AMINO]-2-OXOACETATE is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities compared to other coumarin derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Properties
Molecular Formula |
C14H13NO5 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C14H13NO5/c1-3-19-14(18)13(17)15-9-4-5-11-10(7-9)8(2)6-12(16)20-11/h4-7H,3H2,1-2H3,(H,15,17) |
InChI Key |
MLCXRLISXIWXCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)OC(=O)C=C2C |
Origin of Product |
United States |
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